molecular formula C9H10N2O2 B569634 Ethyl 3-(pyrimidin-5-yl)prop-2-enoate CAS No. 123530-61-0

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Cat. No. B569634
M. Wt: 178.191
InChI Key: XOGWCENJCSUMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(pyrimidin-5-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyrimidin-5-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

123530-61-0

Product Name

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

IUPAC Name

ethyl 3-pyrimidin-5-ylprop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3

InChI Key

XOGWCENJCSUMFM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (5.93 g), ethyl acrylate (5.08 g), palladium acetate (0.112 g), triphenyl phosphine (0.23 g) and triethylamine (4.5 g) was stirred at 150° C. in a-pressure vessel for 6 hours. After cooling overnight, water (50 ml) was added to the dark residue, and the product was extracted into toluene. Drying, charcoaling and evaporation gave a pale oil, which was triturated with peL ether to obtain ethyl 3(5-pyrimidyl)acrylate (4.78 g). 1H-NMR (CDCl3) δ1.36 (3H,t), 4.27 (2H,q), 6.59 (1H,d), 7.62 (1H,d), 8.88 (2H,s), 9.20 (1H,s).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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